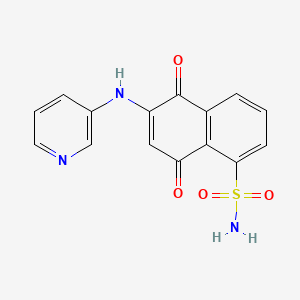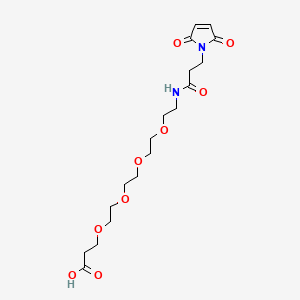
Mal-Amido-PEG4-acid
Descripción general
Descripción
Mal-Amido-PEG4-acid is a PEG linker containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of Mal-Amido-PEG4-acid involves several stages . In the first stage, β-alanine is treated with maleic anhydride in DMF . The acid obtained from this reaction is then reacted with N-hydroxysuccinimide (NHS) under DCC coupling to give an NHS-ester . The BOC protective group in commercially available t-boc-N-amido-dPEG4-acid is removed by treatment with TFA to give the TFA salt of the amine . This amine is then reacted with the previously synthesized NHS ester . The carboxylic acid obtained from this reaction is isolated and coupled with N-hydroxysuccinimide using EDCI to furnish the NHS ester Compound O .Molecular Structure Analysis
The molecular formula of Mal-Amido-PEG4-acid is C18H28N2O9 . It has a molecular weight of 416.4 g/mol . The functional groups present in Mal-Amido-PEG4-acid include a maleimide group and a terminal carboxylic acid .Chemical Reactions Analysis
The terminal carboxylic acid of Mal-Amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
Mal-Amido-PEG4-acid is a PEG derivative that is hydrophilic, which increases its solubility in aqueous media . It has a molecular weight of 416.4 g/mol and a molecular formula of C18H28N2O9 . It is stored at -20°C .Aplicaciones Científicas De Investigación
1. Enhanced Circulation Half-Life of Therapeutics
- N-Terminal Site-Specific PEGylation : Mal-Amido-PEG4-acid has been used in the N-terminal site-specific PEGylation of peptides like Thymosin alpha 1. This approach significantly increases the circulation half-life of the peptide, enhancing its clinical efficacy (Peng et al., 2019).
2. Biodegradable Polymer Applications
- Amphiphilic Conetwork Gels and Hydrogels : The substance is integral in the synthesis of biodegradable amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine), which are vital in controlled drug release and tissue engineering applications (Nutan et al., 2017).
3. Analytical Method Development
- Spectrophotometric Biphasic Assay : A spectrophotometric method to quantify Mal-Amido-PEG4-acid in PEGylation reaction mixtures has been developed, crucial for accurately assessing the PEGylation of protein molecules (Nanda et al., 2016).
4. Encapsulation of Nanoparticles
- Polymeric Micelles for Drug Delivery : Mal-Amido-PEG4-acid has been used to prepare polymeric micelles for targeted drug delivery, particularly in cancer treatment (Chen et al., 2015).
5. PEGylation of Proteins
- Enhancing Stability and Functionality : Research shows that Mal-Amido-PEG4-acid can be used for PEGylating proteins, enhancing their stability and functionality, as observed in studies involving PEG-maleimide modified proteins (Zhang et al., 2015).
6. Tailoring Degradation of Polymeric Materials
- Controlled Degradation for Medical Applications : Mal-Amido-PEG4-acid contributes to the synthesis of multi-responsive materials with controlled degradation, applicable in medical contexts, such as drug delivery systems and tissue engineering (Cheng et al., 2015).
7. CO2 Separation Membranes
- Enhanced CO2 Selective Membranes : Its application in the synthesis of carbon dioxide selective membrane materials from poly(amide-b-ethylene oxide) blended with polyethylene glycol ethers, marks a significant contribution to environmental technology (Yave et al., 2010).
8. Functionalization of Polymers
- Medical Applications : Mal-Amido-PEG4-acid is involved in the development of new functional polymers for medical applications, particularly in surface-modification of biomaterials (Ferruti & Ranucci, 1991).
Mecanismo De Acción
Target of Action
Mal-Amido-PEG4-acid is a PEG linker that contains a maleimide group and a terminal carboxylic acid . The primary targets of this compound are biomolecules with a thiol group and primary amine groups . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Mode of Action
The mode of action of Mal-Amido-PEG4-acid involves the formation of stable bonds with its targets. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . On the other hand, the terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Mal-Amido-PEG4-acid is used in the synthesis of PROTAC molecules . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the biochemical pathways affected by Mal-Amido-PEG4-acid are those involved in the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetic properties of Mal-Amido-PEG4-acid are influenced by its PEG linker. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Mal-Amido-PEG4-acid is the formation of stable bonds with biomolecules containing a thiol group and primary amine groups . This allows the compound to connect these biomolecules, which can be crucial in the synthesis of PROTAC molecules . The formation of these PROTAC molecules can lead to the degradation of specific target proteins .
Action Environment
The action of Mal-Amido-PEG4-acid can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the compound’s solubility in aqueous media can be affected by the pH and temperature of the environment . .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVEYLYYHOZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-Amido-PEG4-acid | |
CAS RN |
1263045-16-4 | |
| Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



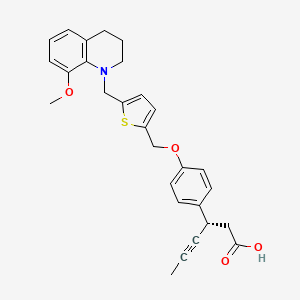

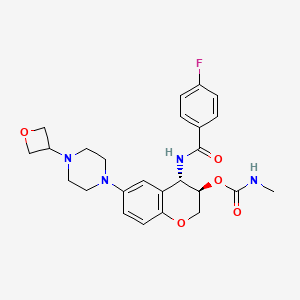
![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)
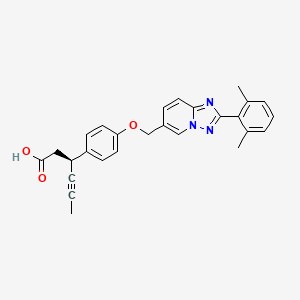
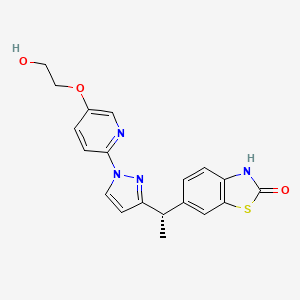

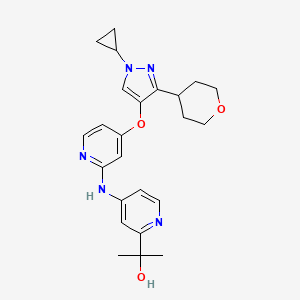
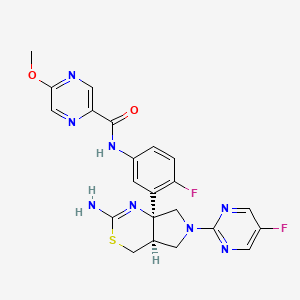


![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)
